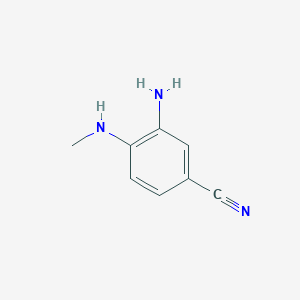

3-Amino-4-(methylamino)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVVQSAUJWSQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381524 | |

| Record name | 3-amino-4-(methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64910-46-9 | |

| Record name | 3-Amino-4-(methylamino)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64910-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-4-(methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-(methylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Amino-4-(methylamino)benzonitrile. This compound serves as a valuable intermediate in medicinal chemistry and materials science. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using Graphviz diagrams.

Core Chemical Properties

This compound is a substituted benzonitrile featuring both a primary and a secondary amine group on the aromatic ring. These functional groups make it a versatile building block for further chemical modifications.

| Property | Value | Source |

| CAS Number | 64910-46-9 | [1][2] |

| Molecular Formula | C₈H₉N₃ | [1][2][3] |

| Molecular Weight | 147.18 g/mol | [1][2] |

| Monoisotopic Mass | 147.07965 Da | [3] |

| Appearance | Solid | [1] |

| Melting Point | 139 °C | [2] |

| Boiling Point | 346.8 ± 32.0 °C (Predicted) | [2] |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 4.74 ± 0.11 (Predicted) | [2] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2] |

Chemical Identifiers

| Identifier Type | Value | Source |

| IUPAC Name | This compound | [3] |

| InChI | InChI=1S/C8H9N3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,11H,10H2,1H3 | [3] |

| InChIKey | ZZVVQSAUJWSQBV-UHFFFAOYSA-N | [1][3] |

| SMILES | CNC1=C(C=C(C=C1)C#N)N | [3] |

Experimental Protocols: A Plausible Synthetic Pathway

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile

The first step involves the reaction of 4-chloro-3-nitrobenzonitrile with methylamine. The electron-withdrawing nitro group activates the chlorine atom at the para position for nucleophilic substitution.

-

Materials and Reagents:

-

4-Chloro-3-nitrobenzonitrile

-

Methylamine (e.g., 40% solution in water or as a gas)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

A non-nucleophilic base (e.g., Potassium carbonate or Triethylamine) to scavenge the HCl byproduct.

-

-

Procedure:

-

Dissolve 4-chloro-3-nitrobenzonitrile in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the base to the solution.

-

Slowly add an excess of the methylamine solution at room temperature.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 4-(methylamino)-3-nitrobenzonitrile[4].

-

Step 2: Reduction of 4-(Methylamino)-3-nitrobenzonitrile

The final step is the reduction of the nitro group to a primary amine. This can be achieved using various standard reduction methods, such as catalytic hydrogenation or metal-acid reduction.

-

Materials and Reagents:

-

4-(Methylamino)-3-nitrobenzonitrile

-

Reducing agent (e.g., Palladium on carbon (Pd/C) with hydrogen gas, or Tin(II) chloride (SnCl₂) in concentrated HCl)

-

Solvent (e.g., Ethanol or Methanol for hydrogenation; concentrated acid for SnCl₂).

-

-

Procedure (Catalytic Hydrogenation):

-

Dissolve the nitro-intermediate in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi).

-

Shake or stir the mixture at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product, this compound, by recrystallization or column chromatography to obtain the final product.

-

Mandatory Visualizations

Caption: A plausible two-step synthetic workflow for this compound.

Role in Drug Development

Substituted diaminobenzonitriles are important structural motifs in medicinal chemistry. This compound serves as a key intermediate in the synthesis of more complex, pharmacologically active molecules. For instance, the structurally related compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, is an intermediate in the synthesis of Dabigatran Etexilate, an anticoagulant medication[5]. This highlights the utility of the title compound as a foundational scaffold for building drug candidates.

Caption: Logical relationship showing the compound as a scaffold in drug discovery.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 64910-46-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. PubChemLite - this compound (C8H9N3) [pubchemlite.lcsb.uni.lu]

- 4. molbase.com [molbase.com]

- 5. 3-[(3-amino-4-methylamino-benzoyl)-pyridin-2-yl-amino]-propionic Acid Ethyl Ester CAS 212322-56-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

3-Amino-4-(methylamino)benzonitrile: A Technical Guide for Researchers

An In-depth Overview of a Key Chemical Intermediate for Neurological Drug Discovery

This technical guide provides a comprehensive overview of 3-Amino-4-(methylamino)benzonitrile, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. With its unique structural features, this benzonitrile derivative serves as a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing primary and secondary amine groups, as well as a nitrile functional group. These features make it a versatile intermediate in organic synthesis. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 64910-46-9 | |

| Molecular Formula | C₈H₉N₃ | |

| Molecular Weight | 147.181 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| InChI Key | ZZVVQSAUJWSQBV-UHFFFAOYSA-N |

Potential Applications in Drug Development

While specific research on this compound is limited, its structural similarity to precursors of well-known neuroimaging agents highlights its potential in drug discovery. Notably, it is an analog of compounds used to synthesize ligands for the serotonin transporter (SERT).

The serotonin transporter is a critical protein in the brain that regulates the concentration of serotonin in the synaptic cleft, playing a significant role in mood, emotion, and various psychiatric disorders. Compounds that bind to SERT are essential tools for both research and clinical applications, including the development of antidepressants (like SSRIs) and radioligands for Positron Emission Tomography (PET) imaging.

One such PET radioligand is DASB (3-amino-4-(2-dimethylaminomethylphenylsulfanyl)-benzonitrile), which is used to visualize and quantify SERT in the brain. The precursor for DASB, known as MASB, is structurally related to the title compound. This relationship suggests that this compound could serve as a key starting material or scaffold for developing novel SERT-targeting molecules or other neurological drug candidates. The nitrile group itself is a key functional group found in a variety of pharmaceuticals.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The synthesis could start from 4-chloro-3-nitrobenzonitrile. The first step would be a nucleophilic aromatic substitution with methylamine to replace the chlorine atom. The second step would involve the reduction of the nitro group to a primary amine.

Detailed Experimental Protocol (General Method):

Disclaimer: This is a generalized protocol based on similar reactions and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Addition of Reagent: Add an excess of methylamine (e.g., a 40% solution in water, 2.0-3.0 eq) to the flask. A non-nucleophilic base like potassium carbonate or triethylamine may be added to scavenge the HCl produced.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours (e.g., 4-12 hours).

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between an organic solvent (like ethyl acetate) and water.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or

An In-depth Technical Guide to the Synthesis of 3-Amino-4-(methylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a robust and efficient two-step synthetic pathway for the preparation of 3-Amino-4-(methylamino)benzonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction to generate a key nitro intermediate, which is subsequently reduced to afford the target diamino compound. This guide includes detailed experimental protocols, comprehensive physicochemical data for all materials, and visualizations of the synthetic pathway and experimental workflow to facilitate successful replication and further investigation.

Chemical Overview and Data

Quantitative data for the starting material, intermediate, and final product are summarized in the tables below for ease of comparison and reference.

Table 1: Physicochemical Data of Key Compounds

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Chloro-3-nitrobenzonitrile |  | 939-80-0[1][2] | C₇H₃ClN₂O₂[1][2] | 182.56[1][2] | Light yellow crystalline powder[3] | 98-100[4][5] |

| 4-(Methylamino)-3-nitrobenzonitrile |  | 64910-45-8[6] | C₈H₇N₃O₂[6][7] | 177.16[6][7] | Yellow Solid | Not specified |

| This compound |  | 64910-46-9[8] | C₈H₉N₃[8] | 147.18[8] | Solid[8] | Not specified |

Table 2: Spectroscopic Data Summary

| Compound Name | 1H NMR | 13C NMR | IR (cm-1) | Mass Spec (m/z) |

| 4-Chloro-3-nitrobenzonitrile | Data available[2] | Data available[9] | Characteristic peaks for C≡N, NO₂, Ar-Cl, Ar-H[10] | M+ = 182[11] |

| 4-(Methylamino)-3-nitrobenzonitrile | Predicted shifts available | Predicted shifts available | Expected peaks for N-H, C≡N, NO₂, Ar-H | Predicted m/z available[7] |

| This compound | Predicted shifts available | Predicted shifts available | Expected peaks for N-H (primary & secondary), C≡N, Ar-H | Predicted m/z available |

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The initial step involves a nucleophilic aromatic substitution (SNAr) reaction to form the intermediate, 4-(Methylamino)-3-nitrobenzonitrile. The nitro group at the meta position to the chlorine atom activates the ring towards nucleophilic attack. The subsequent step is the selective reduction of the nitro group to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for similar substrates and provide a detailed methodology for the synthesis.

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile

This procedure details the nucleophilic aromatic substitution of the chloride in 4-chloro-3-nitrobenzonitrile with methylamine. The electron-withdrawing nitro group is essential for activating the aromatic ring for this substitution. This protocol is adapted from a similar synthesis of ethyl 6-chloro-4-(methylamino)nicotinate.[12]

Materials and Reagents:

-

4-Chloro-3-nitrobenzonitrile

-

Methylamine (40% solution in water)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-3-nitrobenzonitrile (1.0 eq) in ethanol.

-

Add aqueous methylamine solution (1.5 - 2.0 eq) to the solution dropwise at room temperature.

-

Heat the reaction mixture to a gentle reflux (approximately 50-60°C) and stir for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure 4-(methylamino)-3-nitrobenzonitrile as a yellow solid.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 4-(methylamino)-3-nitrobenzonitrile to a primary amine using tin(II) chloride dihydrate. This method is generally effective for the reduction of aromatic nitro groups in the presence of other reducible functional groups like nitriles.

Materials and Reagents:

-

4-(Methylamino)-3-nitrobenzonitrile

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or Ethyl Acetate

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-(methylamino)-3-nitrobenzonitrile (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).

-

Heat the mixture to reflux (approximately 70-80°C) and stir vigorously.

-

Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.

-

Continue heating at reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is approximately 8-9. This will precipitate tin salts.

-

Filter the resulting suspension through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be further purified by column chromatography on silica gel or recrystallization to yield the final product.

Process Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Caption: General laboratory workflow for the synthesis of the target compound.

Conclusion

This technical guide outlines a practical and efficient synthetic route for this compound. The described two-step process, involving a nucleophilic aromatic substitution followed by a nitro group reduction, utilizes readily available starting materials and established chemical transformations. The provided experimental protocols and data tables serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the reliable preparation of this important chemical intermediate. Further optimization of reaction conditions, such as solvent, temperature, and reaction time, may lead to improved yields and purity.

References

- 1. 4-Chloro-3-nitrobenzonitrile | 939-80-0 | FC02229 [biosynth.com]

- 2. Benzonitrile, 4-chloro-3-nitro- | C7H3ClN2O2 | CID 13655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 4-Chloro-3-nitrobenzonitrile | CAS#:939-80-0 | Chemsrc [chemsrc.com]

- 5. 4-Chloro-3-nitrobenzonitrile | 939-80-0 [chemicalbook.com]

- 6. 4-(Methylamino)-3-nitrobenzonitrile|64910-45-8 - MOLBASE Encyclopedia [m.molbase.com]

- 7. PubChemLite - 4-(methylamino)-3-nitrobenzonitrile (C8H7N3O2) [pubchemlite.lcsb.uni.lu]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 4-Chloro-3-nitrobenzonitrile(939-80-0) MS spectrum [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure of 3-Amino-4-(methylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and available physicochemical properties of 3-Amino-4-(methylamino)benzonitrile. Due to a notable absence of detailed experimental data in publicly accessible literature, this document consolidates fundamental molecular information and presents a putative synthesis pathway and analytical workflow. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge gaps and providing a framework for future investigation.

Introduction

This compound is a substituted aromatic nitrile containing both a primary and a secondary amine group. Its structural motifs are of interest in medicinal chemistry and materials science, potentially serving as a versatile building block for the synthesis of more complex molecules with desired biological activities or material properties. This guide aims to provide a detailed account of its molecular structure and to collate all available quantitative data.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a benzene ring substituted with a nitrile group, a primary amino group at position 3, and a secondary methylamino group at position 4.

Molecular Structure Diagram:

Caption: 2D representation of the this compound molecular structure.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 64910-46-9 | [1] |

| Chemical Formula | C₈H₉N₃ | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| SMILES | CNC1=C(C=C(C=C1)C#N)N | |

| InChI Key | ZZVVQSAUJWSQBV-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Solid | [1] |

| Purity | >95% (commercially available) | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Proposed Synthetic Pathway

A definitive, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential two-step synthesis could involve the nucleophilic aromatic substitution of a suitable precursor followed by reduction.

Caption: A proposed two-step synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on the proposed synthetic pathway. These have not been experimentally validated and should be approached with appropriate caution and optimization.

Synthesis of 4-(Methylamino)-3-nitrobenzonitrile (Intermediate)

-

Reaction Setup: To a solution of 4-chloro-3-nitrobenzonitrile (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or DMSO) in a round-bottom flask, add a base such as potassium carbonate (2.0 eq).

-

Addition of Reagent: Add a solution of methylamine (1.2 eq) in THF or as an aqueous solution dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve the intermediate, 4-(methylamino)-3-nitrobenzonitrile (1.0 eq), in a suitable solvent such as ethanol or ethyl acetate.

-

Reduction:

-

Method A (Catalytic Hydrogenation): Add a catalytic amount of palladium on carbon (10% Pd-C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Method B (Chemical Reduction): Add an excess of a reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid and stir at an elevated temperature.

-

-

Work-up and Purification:

-

For Method A: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

For Method B: Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

-

Final Purification: Dry the organic extracts over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography or recrystallization to yield the final product.

Analytical Workflow

A standard analytical workflow would be necessary to confirm the identity and purity of the synthesized this compound.

Caption: A typical analytical workflow for the characterization of this compound.

Spectroscopic Data (Predicted)

As experimental spectroscopic data is unavailable, predicted data can provide an estimation of the expected spectral features.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (multiple signals), N-H protons (broad singlets for NH₂ and NH), and a singlet for the methyl (CH₃) protons. |

| ¹³C NMR | Signals for the aromatic carbons, the nitrile carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C≡N stretching (nitrile), and C=C stretching (aromatic). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Conclusion and Future Directions

This technical guide has summarized the known structural and identifying information for this compound. The significant lack of experimental data, including a validated synthesis protocol and comprehensive analytical characterization, represents a clear knowledge gap. The proposed synthetic pathway and analytical workflow provide a starting point for researchers interested in this molecule. Future work should focus on the successful synthesis, purification, and thorough characterization of this compound to enable its exploration in drug discovery and materials science applications. The publication of detailed experimental procedures and spectroscopic data is highly encouraged to facilitate further research in the scientific community.

References

An In-depth Technical Guide to 3-Amino-4-(methylamino)benzonitrile

Abstract: This technical guide provides a comprehensive overview of 3-Amino-4-(methylamino)benzonitrile, a chemical compound of interest to researchers and professionals in drug development and organic synthesis. The document details the compound's chemical and physical properties, provides a proposed synthetic pathway with detailed experimental protocols, and includes a visual representation of the synthetic workflow. The information is curated for a technical audience, including researchers, scientists, and drug development professionals, to facilitate further investigation and application of this molecule.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is also referred to as 3-amino-4-(methylamino)benzenecarbonitrile.

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 64910-46-9 | [1] |

| Molecular Formula | C₈H₉N₃ | [1][2] |

| Molecular Weight | 147.181 g/mol | [1] |

| Monoisotopic Mass | 147.07965 Da | [2] |

| Appearance | Solid | [1] |

| Melting Point | 139 °C | [3] |

| Boiling Point (Predicted) | 346.8 ± 32.0 °C | [3] |

| Density (Predicted) | 1.15 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 4.74 ± 0.11 | [3] |

| InChI Key | ZZVVQSAUJWSQBV-UHFFFAOYSA-N | [1][2] |

Proposed Synthetic Pathway and Experimental Protocols

While specific literature detailing the synthesis of this compound was not extensively available, a plausible and efficient two-step synthetic route can be proposed. This pathway is adapted from established methodologies for the synthesis of structurally similar aminobenzonitrile derivatives. The proposed synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction to form a nitro intermediate, which is subsequently reduced to the target amine.

Proposed Synthesis Workflow

Step 1: Synthesis of 3-Nitro-4-(methylamino)benzonitrile (Intermediate)

This initial step involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzonitrile with methylamine. The electron-withdrawing nitro group in the meta position to the chlorine atom activates the aromatic ring for nucleophilic attack.

Materials and Reagents:

-

4-Chloro-3-nitrobenzonitrile

-

Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

A suitable organic solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

-

A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-chloro-3-nitrobenzonitrile in a suitable organic solvent.

-

Add 1.1 to 1.5 equivalents of a non-nucleophilic base to the solution.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add 1.1 to 1.5 equivalents of methylamine solution to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate, 3-nitro-4-(methylamino)benzonitrile.

Step 2: Synthesis of this compound (Final Product)

The second step is the reduction of the nitro group of the intermediate to an amino group to yield the final product. A common and effective method for this transformation is the use of tin(II) chloride in the presence of a strong acid.

Materials and Reagents:

-

3-Nitro-4-(methylamino)benzonitrile (from Step 1)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate or another suitable organic solvent for extraction

Experimental Protocol:

-

In a round-bottom flask, suspend 1.0 equivalent of 3-nitro-4-(methylamino)benzonitrile in ethanol or a similar solvent.

-

Add 3 to 5 equivalents of tin(II) chloride dihydrate to the suspension.

-

Carefully add concentrated hydrochloric acid dropwise to the mixture while stirring.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral or slightly basic.

-

Extract the aqueous layer with ethyl acetate or another suitable organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in the field of drug development and chemical synthesis. The compiled data on its chemical and physical properties, along with a detailed proposed synthetic pathway, serves as a foundational resource for further research and application of this compound. The provided experimental protocols are based on established chemical principles and are intended to be a starting point for laboratory synthesis. Researchers are encouraged to optimize these procedures for their specific needs and to consult relevant safety data sheets before handling any of the mentioned chemicals.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-4-(methylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-4-(methylamino)benzonitrile, a key intermediate in pharmaceutical research and development. The described synthetic route is a robust two-step process, commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by a catalytic hydrogenation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows to facilitate understanding and replication.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzonitrile with methylamine. The electron-withdrawing nitro group in the ortho position and the cyano group in the para position activate the chlorine atom for substitution. The subsequent step is the selective reduction of the nitro group in the resulting 4-(methylamino)-3-nitrobenzonitrile intermediate to the corresponding primary amine, yielding the final product.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the synthetic steps, providing a clear comparison of reaction parameters.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Chloro-3-nitrobenzonitrile | C₇H₃ClN₂O₂ | 182.56 | 939-80-0 |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | 74-89-5 |

| 4-(Methylamino)-3-nitrobenzonitrile | C₈H₇N₃O₂ | 177.16 | 64910-45-8 |

| This compound | C₈H₉N₃ | 147.18 | 64910-46-9 |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Nucleophilic Aromatic Substitution | 4-Chloro-3-nitrobenzonitrile | Methylamine | Ethanol | 50 - Reflux | 4 - 8 | 85 - 95 |

| 2 | Catalytic Hydrogenation | 4-(Methylamino)-3-nitrobenzonitrile | H₂, 5-10% Pd/C | Ethyl Acetate / Methanol | 35 - 55 | 2 - 5 | 80 - 90 |

Experimental Protocols

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile

This procedure details the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzonitrile with methylamine.

Materials and Reagents:

-

4-Chloro-3-nitrobenzonitrile

-

Methylamine (40% solution in water)

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-chloro-3-nitrobenzonitrile in ethanol.

-

Addition of Methylamine: To the stirred solution, add 1.5 to 2.0 equivalents of a 40% aqueous solution of methylamine dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 50°C and maintain for 4 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate and transfer the solution to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(methylamino)-3-nitrobenzonitrile.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity solid.

Step 2: Synthesis of this compound

This protocol describes the catalytic hydrogenation of the nitro intermediate to the final product.

Materials and Reagents:

-

4-(Methylamino)-3-nitrobenzonitrile

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethyl acetate or Methanol

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

Celite or another filter aid

Procedure:

-

Reaction Setup: In a hydrogenation autoclave, place 1.0 equivalent of 4-(methylamino)-3-nitrobenzonitrile, a suitable solvent such as ethyl acetate or methanol, and 5-10% by weight of palladium on carbon catalyst (5% or 10% Pd/C).

-

Inerting: Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon) to remove air.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to 3-4 bar and heat the mixture to 35-55°C with vigorous stirring.

-

Reaction Monitoring: The reaction is typically complete within 2-5 hours, which can be monitored by the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

An In-Depth Technical Guide on the Discovery and History of 3-Amino-4-(methylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 3-Amino-4-(methylamino)benzonitrile (CAS No. 64910-46-9). While a detailed historical narrative of its initial discovery remains elusive in readily available scientific literature, its first documented appearance is traced back to a 2003 patent filing. This guide outlines a plausible and detailed synthetic pathway, complete with experimental protocols for its preparation from commercially available starting materials. All pertinent quantitative data is summarized for clarity, and the synthetic workflow is visualized. This document serves as a foundational resource for researchers interested in the chemistry and potential applications of this substituted benzonitrile.

Introduction and Historical Context

This compound is a substituted aromatic nitrile containing both a primary and a secondary amine functional group. Such diamino benzonitrile scaffolds are of interest in medicinal chemistry and materials science due to their potential as building blocks for more complex heterocyclic systems and as precursors for dyes and other functional materials.

The specific discovery and first synthesis of this compound are not prominently detailed in peer-reviewed scientific journals. However, its appearance in the patent literature suggests its emergence as a compound of interest in the early 2000s. A key patent, US 2003/0212111 A1 , filed by Martin et al., is the earliest identified public record of this compound, pointing to its likely first synthesis in an industrial research and development setting. The patent context suggests its potential utility as an intermediate in the synthesis of more complex molecules, a common fate for many novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 64910-46-9 | [1] |

| Molecular Formula | C₈H₉N₃ | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 139 °C | |

| Boiling Point (Predicted) | 346.8 ± 32.0 °C | |

| Density (Predicted) | 1.15 ± 0.1 g/cm³ | |

| pKa (Predicted) | 4.74 ± 0.11 |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 4-chloro-3-nitrobenzonitrile. The first step involves a nucleophilic aromatic substitution to introduce the methylamino group, followed by the reduction of the nitro group to the desired primary amine.

Logical Flow of Synthesis

References

An In-depth Technical Guide on 3-Amino-4-(methylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to 3-Amino-4-(methylamino)benzonitrile. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of aromatic amines. Furthermore, a plausible synthetic pathway is presented to aid researchers in its preparation.

Solubility Data

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Water | Sparingly Soluble | The presence of amino groups allows for hydrogen bonding with water, but the aromatic ring and methyl group are hydrophobic, limiting solubility. |

| Alcohols (Methanol, Ethanol) | Soluble | The alkyl chain of the alcohol is less polar than water, better accommodating the non-polar parts of the molecule, while still allowing for hydrogen bonding. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it a good solvent for many polar and non-polar compounds. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetonitrile | Moderately Soluble | Acetonitrile is polar but less so than DMSO and DMF. It is a good solvent for many organic compounds but may have limitations with more polar or hydrogen-bond-donating solutes. |

| Non-Polar Solvents | ||

| Toluene, Hexane | Sparingly Soluble to Insoluble | The polar amino and nitrile functional groups make the molecule less likely to dissolve in non-polar hydrocarbon solvents. |

| Aqueous Acid | ||

| Dilute HCl | Soluble | The basic amino groups will be protonated to form water-soluble ammonium salts[2]. |

| Aqueous Base | ||

| Dilute NaOH | Insoluble | The amino groups are not acidic and will not be deprotonated by a dilute base. |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic amine like this compound in various solvents at a specific temperature. This method is adapted from standard laboratory procedures for solubility measurement[1][2][3][4].

Objective: To quantitatively determine the solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, toluene)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to 0.1 mg)

-

Vials or flasks with secure caps

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is necessary to ensure a saturated solution is formed.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Carefully draw a known volume of the supernatant (e.g., 2 mL) into a syringe.

-

Attach a 0.45 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered aliquot.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish with the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). Alternatively, use a vacuum desiccator at room temperature.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility (S) can be expressed in g/L or mol/L using the following formulas:

-

S (g/L) = (Mass of dissolved solid in g) / (Volume of aliquot in L)

-

S (mol/L) = (Mass of dissolved solid in g / Molar mass of the compound) / (Volume of aliquot in L) (Molar mass of this compound = 147.18 g/mol )

-

-

-

Replicates:

-

Perform the experiment in triplicate for each solvent to ensure the reliability of the results and report the average solubility with the standard deviation.

-

Plausible Synthetic Workflow

Caption: Plausible two-step synthesis of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. www1.udel.edu [www1.udel.edu]

- 3. chem.ws [chem.ws]

- 4. scribd.com [scribd.com]

- 5. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]

- 6. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]

- 7. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]

Spectroscopic and Structural Elucidation of 3-Amino-4-(methylamino)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Amino-4-(methylamino)benzonitrile. Due to the current absence of published experimental spectroscopic data for this specific compound, this document focuses on predicted data and established methodologies for the characterization of analogous aromatic amines and benzonitrile derivatives. It is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, offering insights into the expected spectral characteristics and the experimental approaches required for its definitive identification.

Introduction

This compound is a substituted aromatic compound featuring a nitrile group, a primary amine, and a secondary amine. This unique combination of functional groups suggests its potential as a versatile building block in the synthesis of pharmaceuticals and functional materials. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide outlines the predicted spectroscopic data for this compound and provides detailed experimental protocols that can be applied to its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopic theory and comparison with experimentally determined data for structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₉N₃), the predicted monoisotopic mass is 147.07965 Da. The table below lists the predicted m/z values for various common adducts that may be observed in electrospray ionization (ESI) mass spectrometry.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 148.08693 |

| [M+Na]⁺ | 170.06887 |

| [M+K]⁺ | 186.04281 |

| [M+NH₄]⁺ | 165.11347 |

| [M-H]⁻ | 146.07237 |

| [M+HCOO]⁻ | 192.07785 |

| [M+CH₃COO]⁻ | 206.09350 |

Data sourced from PubChem CID: 2779731. These are computationally predicted values and await experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (ortho to CN) | 7.0 - 7.3 | d | 1H |

| Aromatic-H (meta to CN) | 6.8 - 7.1 | dd | 1H |

| Aromatic-H (ortho to NH₂) | 6.5 - 6.8 | d | 1H |

| -NH₂ (Amino) | 3.5 - 5.0 (broad) | s | 2H |

| -NH (Methylamino) | 3.0 - 4.5 (broad) | q | 1H |

| -CH₃ (Methyl) | 2.8 - 3.0 | d | 3H |

Predictions are based on analogous structures and may vary with solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C≡N (Nitrile) | 118 - 122 |

| Quaternary C (ipso to CN) | 100 - 110 |

| Aromatic CH | 110 - 135 |

| Quaternary C (ipso to NH₂) | 140 - 150 |

| Quaternary C (ipso to NHCH₃) | 145 - 155 |

| -CH₃ (Methyl) | 30 - 35 |

Predictions are based on analogous structures and may vary with solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Primary Amine) | 3450 - 3300 | Medium |

| N-H Stretch (Secondary Amine) | 3350 - 3310 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C≡N Stretch (Nitrile) | 2260 - 2220 | Strong |

| N-H Bend (Primary Amine) | 1650 - 1580 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-N Stretch | 1350 - 1250 | Strong |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Mass Spectrometry (Electrospray Ionization)

Objective: To determine the accurate mass and confirm the molecular formula.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization: Operate the ESI source in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, as well as other adducts.

-

Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

NMR Spectroscopy

Objective: To elucidate the detailed chemical structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a standard probe.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Typical parameters include a spectral width of 200-240 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts relative to TMS or the residual solvent peak. Integrate the ¹H NMR signals to determine proton ratios.

IR Spectroscopy

Objective: To identify the key functional groups.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

Methodology:

-

Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal. For transmission FTIR, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Signaling Pathways and Logical Relationships

As of the date of this publication, there is no specific information available in the public domain regarding the involvement of this compound in biological signaling pathways. However, the structural motifs present in the molecule, such as the aminobenzonitrile core, are found in compounds with diverse biological activities. Future research may explore its potential as an inhibitor or modulator of various enzymes or receptors.

The logical relationship for the characterization of this, or any novel compound, follows a standard scientific workflow.

Conclusion

This technical guide provides a predictive framework for the spectroscopic analysis of this compound. While experimental data is not yet available, the information and protocols presented herein offer a solid foundation for researchers to undertake the synthesis and characterization of this promising molecule. The detailed methodologies and expected spectral data will aid in the efficient and accurate elucidation of its structure, paving the way for its potential applications in drug discovery and materials science. It is anticipated that future research will provide the experimental data necessary to validate and refine the predictions outlined in this guide.

Potential Research Areas for 3-Amino-4-(methylamino)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(methylamino)benzonitrile is a small organic molecule with a diaminobenzonitrile core structure. While direct biological activity data for this specific compound is limited in publicly available literature, its structural motifs suggest significant potential for exploration in several areas of drug discovery and chemical biology. The presence of two amine groups and a nitrile moiety on a benzene ring offers multiple points for chemical modification and interaction with biological targets. This technical guide outlines three primary areas of potential research for this compound: as a ligand for the serotonin transporter (SERT), as a scaffold for kinase inhibitors, and as a foundation for the development of fluorescent ion probes. This document provides a comprehensive overview of the scientific rationale, detailed experimental protocols, and potential data analysis workflows for each proposed research direction.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₃ | [1][2] |

| Molecular Weight | 147.18 g/mol | [1][2] |

| CAS Number | 64910-46-9 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% (commercial) | [1] |

| Melting Point | 139 °C | [3] |

| Boiling Point | 346.8±32.0 °C (Predicted) | [3] |

| Density | 1.15±0.1 g/cm³ (Predicted) | [3] |

| pKa | 4.74±0.11 (Predicted) | [3] |

Proposed Synthesis of this compound

A plausible two-step synthetic route for this compound, starting from the commercially available 4-chloro-3-nitrobenzonitrile, is outlined below. This proposed synthesis is based on established organic chemistry principles, including nucleophilic aromatic substitution and nitro group reduction.

References

- 1. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 2. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 3-Amino-4-(methylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(methylamino)benzonitrile is a valuable and versatile synthetic building block, particularly in the field of medicinal chemistry. Its ortho-diamino arrangement makes it an excellent precursor for the synthesis of a variety of heterocyclic scaffolds that are central to the development of targeted therapeutics. This document provides detailed application notes, experimental protocols, and data for the use of this compound as a key intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The structural motif of this compound is particularly relevant for the construction of compounds targeting protein kinases such as Bcr-Abl and Epidermal Growth Factor Receptor (EGFR).[1][2][3]

Physicochemical and Spectral Data

While experimental spectral data for this compound is not widely published, the following table summarizes its key physicochemical properties and predicted spectral data. This information is crucial for reaction monitoring and characterization of intermediates and final products.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₃ | [4] |

| Molecular Weight | 147.18 g/mol | [4] |

| CAS Number | 64910-46-9 | |

| Appearance | Solid (predicted) | |

| Predicted XlogP | 0.9 | [4] |

| Predicted Mass (M+H)⁺ | m/z 148.08693 | [4] |

Experimental Protocols

I. Plausible Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound starting from 4-chloro-3-nitrobenzonitrile, based on established methodologies for the synthesis of related diaminobenzonitriles.[5]

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 4-chloro-3-nitrobenzonitrile is displaced by methylamine.

-

Materials and Reagents:

-

4-chloro-3-nitrobenzonitrile

-

Methylamine (40% in water or as a solution in a suitable organic solvent)

-

A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-3-nitrobenzonitrile (1.0 eq) in the chosen polar aprotic solvent.

-

Add the non-nucleophilic base (1.5 - 2.0 eq).

-

Slowly add the methylamine solution (1.2 - 1.5 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(methylamino)-3-nitrobenzonitrile.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 4-(methylamino)-3-nitrobenzonitrile to an amino group.

-

Materials and Reagents:

-

4-(methylamino)-3-nitrobenzonitrile

-

Reducing agent such as Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or catalytic hydrogenation with Palladium on carbon (Pd/C) in methanol or ethanol.

-

Hydrochloric acid (if using SnCl₂)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure (using SnCl₂·2H₂O):

-

Dissolve 4-(methylamino)-3-nitrobenzonitrile (1.0 eq) in ethanol in a round-bottom flask.

-

Add Tin(II) chloride dihydrate (4.0 - 5.0 eq) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

-

Caption: Plausible synthetic pathway for this compound.

II. Application in the Synthesis of a Bcr-Abl Kinase Inhibitor Scaffold

This compound is an ideal starting material for the synthesis of kinase inhibitors based on the 2-aminopyrimidine scaffold, such as analogues of Imatinib and Nilotinib.[6][7] The following is a representative protocol for the construction of a key intermediate.

-

Reaction: Condensation of this compound with N-(3-pyridinyl)-cyanamide to form a guanidine intermediate, which can then be cyclized to form the aminopyrimidine core.

-

Materials and Reagents:

-

This compound

-

N-(3-pyridinyl)-cyanamide

-

Anhydrous solvent such as n-butanol or dioxane

-

Acid catalyst (e.g., hydrochloric acid)

-

Base for neutralization (e.g., sodium hydroxide solution)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in n-butanol, add a catalytic amount of concentrated hydrochloric acid.

-

Add N-(3-pyridinyl)-cyanamide (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and adjust the pH to basic with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting guanidine intermediate can be cyclized with a suitable three-carbon synthon (e.g., a β-ketoester) under basic or acidic conditions to form the desired pyrimidine-based kinase inhibitor scaffold.

-

Caption: Workflow for the synthesis of a kinase inhibitor scaffold.

Application in Drug Discovery: Targeting Bcr-Abl Kinase

Derivatives of this compound are particularly relevant in the development of inhibitors for the Bcr-Abl tyrosine kinase, the causative agent of Chronic Myeloid Leukemia (CML).[8] The aminopyrimidine core, synthesized from this building block, can mimic the adenine ring of ATP and bind to the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its activity.[9]

Bcr-Abl Signaling Pathway and Inhibition

The Bcr-Abl fusion protein possesses constitutively active tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis. Key downstream pathways include the RAS/MAPK pathway and the PI3K/AKT pathway.

Caption: Bcr-Abl signaling pathway and its inhibition.

Quantitative Data for a Representative Kinase Inhibitor

The following table presents inhibitory activity data for a representative Bcr-Abl kinase inhibitor with a scaffold that can be synthesized from this compound. This data is provided as an example of the potency that can be achieved with this class of compounds.

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) | Reference |

| Representative Inhibitor | Bcr-Abl | 25 | K562 | 250 | [1] |

| Imatinib (for comparison) | Bcr-Abl | 38 | K562 | 290 | [1] |

Conclusion

This compound is a highly valuable synthetic intermediate for the development of potent kinase inhibitors. Its straightforward incorporation into heterocyclic scaffolds, particularly those targeting the Bcr-Abl kinase, makes it a compound of significant interest for researchers in oncology and medicinal chemistry. The protocols and data presented herein provide a foundation for the utilization of this building block in drug discovery programs.

References

- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H9N3) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Amino-4-(methylamino)benzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(methylamino)benzonitrile is a substituted benzonitrile compound that holds potential as a versatile scaffold in medicinal chemistry. Its structural features, including a diamino-substituted benzene ring and a nitrile group, make it an attractive starting point for the synthesis of novel therapeutic agents. While extensive biological data for this specific molecule is limited in publicly available literature, its core structure is found in compounds targeting key biological pathways, particularly as kinase inhibitors and as precursors for neuroimaging agents.

These application notes provide an overview of the potential uses of this compound, along with detailed, representative protocols for investigating its activity in relevant biological assays. The information is intended to guide researchers in exploring the therapeutic potential of this compound and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| CAS Number | 64910-46-9 |

| Appearance | Solid |

| Purity | Typically >95% |

| InChI Key | ZZVVQSAUJWSQBV-UHFFFAOYSA-N |

Potential Medicinal Chemistry Applications

Based on the broader class of benzonitrile-containing compounds and related analogs, this compound is a promising candidate for investigation in the following areas:

-

Kinase Inhibition: The 4-anilino-3-quinolinecarbonitrile scaffold, which is structurally related, has been successfully employed in the development of potent inhibitors for various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Src kinase. These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and migration, and their dysregulation is a hallmark of many cancers. The this compound core can serve as a foundational element for developing novel kinase inhibitors.

-

Serotonin Transporter (SERT) Ligands: Derivatives of this compound, such as DASB (3-amino-4-(2-dimethylaminomethylphenylsulfanyl)-benzonitrile), are high-affinity ligands for the serotonin transporter. When radiolabeled, these molecules are valuable tools for positron emission tomography (PET) imaging to study the distribution and density of SERT in the brain, which is implicated in neuropsychiatric disorders like depression.

Experimental Protocols

The following are detailed, representative protocols for assessing the biological activity of this compound and its derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Objective: To quantify the potency of this compound or its derivatives as inhibitors of a target kinase (e.g., EGFR, Src).

Materials:

-

Recombinant human kinase (e.g., EGFR, Src)

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the target kinase and its peptide substrate in kinase assay buffer.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

-

Initiation of Kinase Reaction:

-

Add 2.5 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well to start the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection of Kinase Activity:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Serotonin Transporter (SERT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the human serotonin transporter.

Objective: To measure the binding affinity (Ki) of this compound or its derivatives for the serotonin transporter.

Materials:

-

Membrane preparations from HEK293 cells stably expressing human SERT.

-

Radioligand (e.g., [³H]Citalopram or [³H]Paroxetine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Test compound (this compound) dissolved in DMSO.

-

Non-specific binding control (e.g., 10 µM Fluoxetine).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series in the assay buffer to achieve the desired final concentrations.

-

Assay Setup:

-

In a 96-well plate, combine:

-

50 µL of diluted test compound or vehicle (for total binding) or non-specific binding control.

-

50 µL of the radioligand at a concentration near its Kd.

-

100 µL of the cell membrane preparation.

-

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding from the total binding.

-

Calculate the percentage of inhibition of specific binding at each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway